

Mass spectrometry analysis of 2-(Pyrrolidin-3-yl)pyridine hydrochloride

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Compound of Interest

Compound Name: 2-(Pyrrolidin-3-yl)pyridine hydrochloride

Cat. No.: B598060

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An Application Note on the Mass Spectrometry Analysis of **2-(Pyrrolidin-3-yl)pyridine Hydrochloride**

Introduction

2-(Pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic building block crucial in pharmaceutical research and drug development. As a key intermediate, its structural integrity and purity are paramount. Mass spectrometry (MS) is an indispensable analytical technique for the rapid and accurate determination of its molecular weight and structural characterization.[\[1\]](#) This application note provides detailed protocols for the analysis of **2-(Pyrrolidin-3-yl)pyridine hydrochloride** using Electrospray Ionization Mass Spectrometry (ESI-MS), including direct infusion and liquid chromatography-mass spectrometry (LC-MS) methods. These protocols are designed for researchers, scientists, and drug development professionals requiring reliable analytical characterization of this compound.

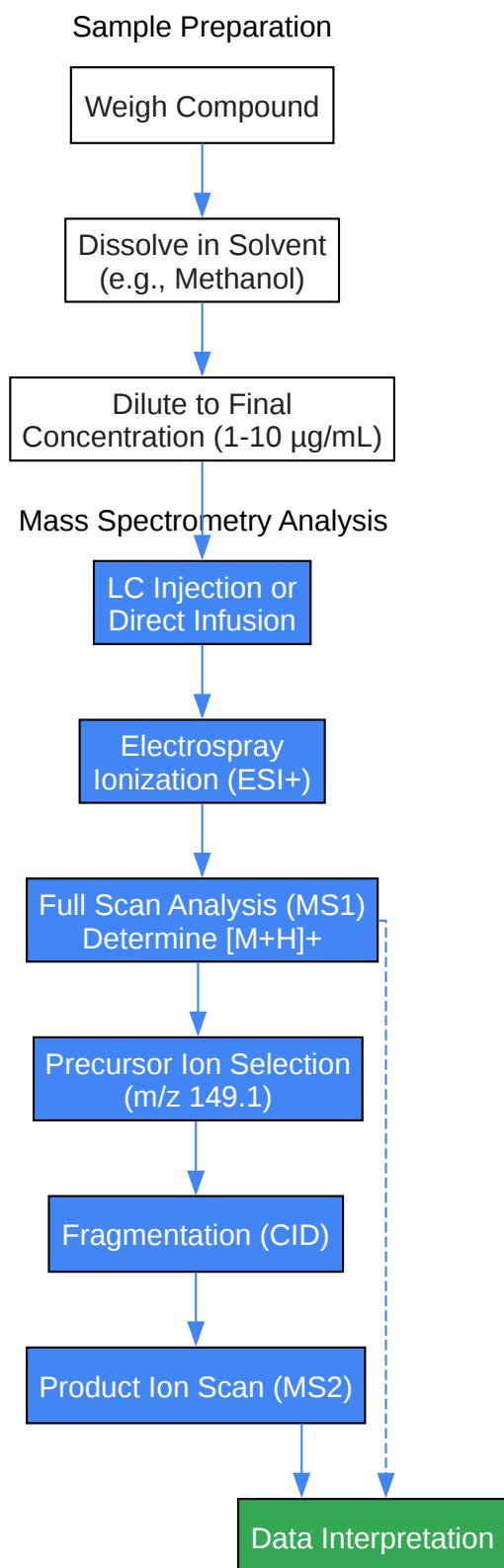
Compound Information

The fundamental properties of 2-(Pyrrolidin-3-yl)pyridine are summarized below. The analysis focuses on the free base, which is ionized after the hydrochloride salt is dissolved in a suitable solvent.

Property	Value	Reference
Chemical Name	2-(Pyrrolidin-3-yl)pyridine hydrochloride	
Molecular Formula (HCl Salt)	<chem>C9H12N2</chem> · HCl	[2]
Molecular Weight (HCl Salt)	184.67 g/mol	[2]
Molecular Formula (Free Base)	<chem>C9H12N2</chem>	[3] [4]
Molecular Weight (Free Base)	148.20 g/mol	[3] [4]
Monoisotopic Mass (Free Base)	148.100048 Da	[3] [4]

Experimental Workflow

The general workflow for the mass spectrometric analysis involves sample preparation, introduction into the mass spectrometer, ionization, and subsequent mass analysis. Tandem MS (MS/MS) can be employed for further structural elucidation through collision-induced dissociation (CID).

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Caption: General experimental workflow for MS analysis.

Protocol 1: Direct Infusion Full Scan MS Analysis

Objective: To confirm the molecular weight of 2-(Pyrrolidin-3-yl)pyridine by identifying its protonated molecular ion $[M+H]^+$.

Materials:

- **2-(Pyrrolidin-3-yl)pyridine hydrochloride**
- HPLC-grade methanol or acetonitrile
- HPLC-grade water
- Formic acid (optional, for enhancing protonation)
- Calibrated mass spectrometer (e.g., Q-TOF or single quadrupole)

Procedure:

- Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.[\[5\]](#)
- Working Solution Preparation: Dilute the stock solution with 50:50 methanol:water to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$.[\[5\]](#) If signal is low, 0.1% formic acid can be added to the final solution to aid ionization.
- Instrument Setup: Set up the mass spectrometer according to the parameters in the table below.
- Infusion: Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-300.

Typical Instrument Parameters:

Parameter	Setting
Ionization Mode	ESI Positive
Capillary Voltage	3.5 – 4.5 kV
Nebulizer Gas (N ₂)	1.5 – 2.5 Bar
Drying Gas (N ₂) Flow	8 – 12 L/min
Drying Gas Temperature	250 – 350 °C
Mass Range	m/z 50 – 300

| Data Acquisition | Profile / Centroid |

Expected Data: The primary ion expected is the protonated molecule of the free base. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed in lower abundance.

Ion Species	Formula	Calculated m/z
Protonated Molecule [M+H] ⁺	[C ₉ H ₁₃ N ₂] ⁺	149.1073
Sodium Adduct [M+Na] ⁺	[C ₉ H ₁₂ N ₂ Na] ⁺	171.0893
Dimer [2M+H] ⁺	[C ₁₈ H ₂₅ N ₄] ⁺	297.2074

Protocol 2: Tandem MS (MS/MS) Fragmentation Analysis

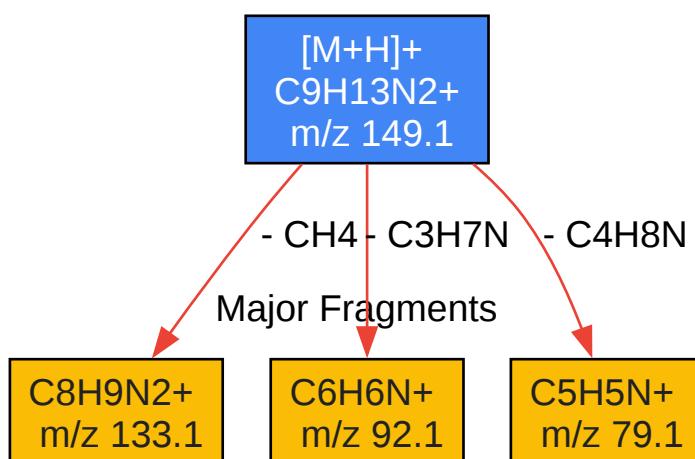
Objective: To generate a characteristic fragmentation pattern for structural confirmation. This is achieved by isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Procedure:

- Prepare and infuse the sample as described in Protocol 1.

- Perform an initial Full Scan MS (MS1) to confirm the presence and m/z of the precursor ion ($[M+H]^+$ at m/z 149.1).
- Switch the instrument to MS/MS or Product Ion Scan mode.
- Precursor Ion Selection: Set the quadrupole to isolate ions with m/z 149.1.
- Collision Energy: Apply collision energy (typically a range from 10-40 eV) using an inert gas (e.g., Argon) to induce fragmentation. Optimize the energy to achieve a rich spectrum of fragment ions.
- Data Acquisition: Acquire the product ion spectrum.

Hypothetical Fragmentation Pathway Based on the structure, fragmentation is expected to occur via cleavage of the pyrrolidine ring or the bond connecting the two rings.[\[6\]](#)



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Caption: Proposed fragmentation pathway for $[M+H]^+$.

Predicted Fragmentation Data:

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Identity
149.1	133.1	16.0 (CH ₄)	Loss of a methyl radical and hydrogen from the pyrrolidine ring
149.1	121.1	28.0 (C ₂ H ₄)	Loss of ethene from the pyrrolidine ring
149.1	93.1	56.0 (C ₃ H ₅ N)	Cleavage yielding the aminopyridine fragment
149.1	79.1	70.0 (C ₄ H ₈ N)	Cleavage yielding the pyridine radical cation

Protocol 3: LC-MS Analysis

Objective: To analyze 2-(Pyrrolidin-3-yl)pyridine in a mixture, enabling quantification and purity assessment. This protocol is suitable for routine analysis in drug development.[\[7\]](#)

Procedure:

- Sample Preparation: Prepare samples as described in Protocol 1, ensuring the final solvent is compatible with the initial mobile phase conditions (e.g., 95% Mobile Phase A).
- Chromatography: Perform chromatographic separation using a C18 reverse-phase column.
- Mass Spectrometry: Couple the LC output directly to the ESI-MS system. The MS can be operated in Full Scan mode to monitor for impurities or in Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode for high-sensitivity quantification.

Typical LC-MS Parameters:

Parameter	Setting
LC Conditions	
Column	C18, 2.1 x 50 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
MS Conditions	
Ionization Mode	ESI Positive
Scan Mode	Full Scan (m/z 50-300) or SIM (m/z 149.1)
Capillary Voltage	3.5 kV
Source Temperature	120 °C

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive mass spectrometric analysis of **2-(Pyrrolidin-3-yl)pyridine hydrochloride**. Direct infusion MS is a rapid method for identity confirmation, while LC-MS is superior for purity analysis and quantification in complex matrices. The described MS/MS fragmentation analysis provides detailed structural information, which is critical for unequivocal identification and characterization in regulated drug development environments.

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